trans-4-(Dibenzylamino)cyclohexanol

Description

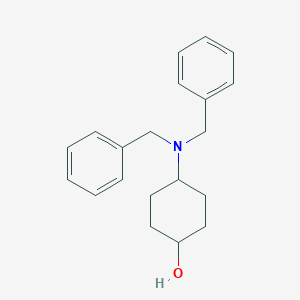

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dibenzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMDJQJCEISWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626073 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-81-0 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of trans-4-(Dibenzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Dibenzylamino)cyclohexanol is a disubstituted cyclohexanol derivative with the chemical formula C₂₀H₂₅NO.[1][2] Its structure features a central cyclohexane ring with a hydroxyl group and a dibenzylamino group in a trans configuration. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis due to the prevalence of the 4-aminocyclohexanol moiety in various biologically active molecules.[3] Understanding the physical properties of this compound is crucial for its synthesis, purification, handling, and potential application in drug design and development. This guide provides a comprehensive overview of the known physical properties, detailed experimental protocols for their determination, and relevant spectral data for this compound.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 149506-81-0 | [2][4] |

| Molecular Formula | C₂₀H₂₅NO | [1][2] |

| Molecular Weight | 295.42 g/mol | [1][2] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred |

Table 2: Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | Not explicitly reported. | |

| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | Predicted[2] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Dichloromethane | Soluble | Used as a solvent during synthetic workup.[3] |

| Acetonitrile | Soluble | Used as a solvent during synthesis.[3] |

| Water | Insoluble | The compound is washed with water during purification.[3] |

Spectral Data

The stereochemistry of this compound has been unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis.[3][5][6] The following tables summarize the expected spectral data based on its structure.

Table 4: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 10H | Ar-H |

| 3.65 | s | 4H | N-CH₂ |

| 3.50 | m | 1H | CH-OH |

| 2.50 | m | 1H | CH-N |

| 1.80 - 2.00 | m | 4H | Cyclohexyl-H (axial) |

| 1.20 - 1.40 | m | 4H | Cyclohexyl-H (equatorial) |

| 1.50 | br s | 1H | O-H |

Table 5: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Ar-C (quaternary) |

| 129.0 | Ar-CH |

| 128.2 | Ar-CH |

| 127.0 | Ar-CH |

| 70.5 | CH-OH |

| 60.0 | CH-N |

| 54.0 | N-CH₂ |

| 31.0 | Cyclohexyl-CH₂ |

| 29.0 | Cyclohexyl-CH₂ |

Table 6: IR and Mass Spectrometry Data of this compound

| Technique | Key Peaks |

| IR (cm⁻¹) | 3300-3500 (O-H stretch, broad), 3030 (Ar C-H stretch), 2930, 2850 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1100 (C-N stretch), 1070 (C-O stretch) |

| MS (m/z) | 295 (M⁺), 204 ([M-CH₂Ph]⁺), 91 ([C₇H₇]⁺, tropylium ion) |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the literature for the synthesis of this compound.[3]

Materials:

-

trans-4-Aminocyclohexanol

-

Benzyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).

-

Add benzyl bromide (2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the crude reaction mixture and wash the solid with additional acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water (3x).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Determination of Melting Point (General Protocol)

Since a specific melting point is not reported, the following general procedure can be used.[1][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

For a preliminary determination, heat the sample at a rapid rate (10-20 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, use a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Solubility (General Protocol)

This protocol provides a systematic way to determine the solubility of the compound in various solvents.[8][9]

Materials:

-

This compound

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

Solvents: Water, Hexane, Ethanol, Acetone, Toluene, 5% HCl, 5% NaOH

Procedure:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.5 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by stirring.

-

Observe the mixture. If the solid completely dissolves, the compound is classified as "soluble." If it remains undissolved, it is "insoluble." If some but not all dissolves, it is "partially soluble."

-

If the compound is soluble, continue adding the solid in known increments until no more dissolves to determine the saturation point.

-

Repeat the procedure for each solvent to build a comprehensive solubility profile.

-

The basic nitrogen of the dibenzylamino group suggests that the compound should be soluble in acidic solutions like 5% HCl due to the formation of a water-soluble ammonium salt.

Biological Relevance and Signaling Pathways

While there is no specific research on the biological activity or signaling pathway engagement of this compound, the N,N-dibenzyl and related N-substituted motifs are present in compounds with a wide range of biological activities.

-

Enzyme Inhibition: N-benzyl substituted compounds have been shown to be potent inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[6]

-

Pharmacological Activities: Various dibenzyl compounds have demonstrated analgesic, sedative, and anti-inflammatory properties.[10]

-

Anticancer and Antimicrobial Properties: N-substituted carbazoles, which share structural similarities, have been investigated for their antitumor and antimicrobial activities.[11]

Given these precedents, this compound could serve as a scaffold or intermediate for the development of novel therapeutic agents. However, without direct experimental evidence, any discussion of its interaction with specific signaling pathways would be speculative. Further research is required to elucidate any potential biological targets.

Conclusion

This technical guide has summarized the currently available physical property data for this compound. While key quantitative data such as an experimental melting point and a detailed solubility profile are yet to be published, this document provides robust, generalized protocols for their determination. The provided synthesis protocol and spectral data offer a solid foundation for researchers working with this compound. Further investigation into its biological activities is warranted based on the pharmacological relevance of structurally similar molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. Synthesis and biological activities of dibenzyl dipiperazine diquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to trans-4-(Dibenzylamino)cyclohexanol: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of trans-4-(Dibenzylamino)cyclohexanol, a key organic intermediate.

Chemical Structure and Stereochemistry

This compound (CAS No: 149506-81-0) is a disubstituted cyclohexanol derivative with the molecular formula C₂₀H₂₅NO.[1] The structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a dibenzylamino [-N(CH₂Ph)₂] group at positions 1 and 4, respectively.

Stereochemistry: The prefix "trans" designates the stereochemical relationship between the hydroxyl and dibenzylamino substituents. In a cyclohexane ring, this indicates that the two groups are on opposite sides of the ring's plane. The most stable conformation for a trans-1,4-disubstituted cyclohexane is the chair form where both bulky substituents occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). The "(1r,4r)" designation in its IUPAC name further specifies this trans configuration.[1]

The dibenzylamino group, being sterically demanding, strongly favors an equatorial position, which in turn locks the hydroxyl group into the opposing equatorial position in the trans isomer. This diequatorial conformation is the most thermodynamically stable state for the molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in chemical synthesis, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅NO | [1] |

| Molecular Weight | 295.42 g/mol | [1] |

| CAS Number | 149506-81-0 | [1] |

| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | |

| pKa | 15.12 ± 0.40 (Predicted) | [1] |

| XLogP3-AA | 3.9 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 23.5 Ų | [1] |

Synthesis and Experimental Protocol

This compound can be synthesized from trans-4-aminocyclohexanol, which in turn is an important intermediate for various pharmaceuticals.[2][3] A common and direct laboratory-scale synthesis involves the N-alkylation of trans-4-aminocyclohexanol with benzyl bromide.

Experimental Protocol: Synthesis via N-Alkylation [2]

This protocol is based on the procedure described by Jones et al. (2016).[2]

-

Materials:

-

trans-4-Aminocyclohexanol (7.9 g, 52.3 mmol)

-

Benzyl bromide (12.7 mL, 106 mmol)

-

Cesium carbonate (Cs₂CO₃) (51.4 g, 158 mmol)

-

Acetonitrile (ACN) (150 mL + 100 mL for washing)

-

Dichloromethane (DCM) (100 mL)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of trans-4-aminocyclohexanol in acetonitrile (150 mL), add cesium carbonate.

-

Add benzyl bromide to the suspension.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the crude reaction mixture and wash the collected solid with additional acetonitrile (100 mL).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[2]

-

-

Purification Note: The reference procedure notes that this method can yield a product of sufficient purity for subsequent steps without the need for column chromatography, which can be problematic due to potential decomposition on silica. Direct crystallization from the crude mixture is a possible alternative.[2]

The logical workflow for this synthesis is outlined in the diagram below.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), the trans-4-aminocyclohexanol scaffold is a crucial structural motif in medicinal chemistry. It serves as a key intermediate in the synthesis of various drugs.[3][4]

Notably, it is a precursor for the synthesis of Ambroxol, a well-known mucolytic agent used in the treatment of respiratory diseases.[3][5] Ambroxol is chemically known as trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol.[5] The synthesis of Ambroxol and related compounds highlights the importance of the trans-4-aminocyclohexanol core in providing a three-dimensional structure that can be valuable for optimizing ligand-receptor interactions.[2]

The logical relationship between the precursor, the intermediate of interest, and a final drug product is illustrated below.

Caption: Role as an intermediate in pharmaceutical synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. EP0240907A2 - Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Google Patents [patents.google.com]

"trans-4-(Dibenzylamino)cyclohexanol" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This document provides a technical overview of trans-4-(Dibenzylamino)cyclohexanol, a substituted cyclohexanol derivative. Key identifying information is summarized below.

| Parameter | Value | Source |

| CAS Number | 149506-81-0 | [1] |

| Molecular Weight | 295.42 g/mol | |

| Molecular Formula | C₂₀H₂₅NO | |

| Synonyms | 4-(dibenzylamino)cyclohexan-1-ol |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported. The following procedure is adapted from published literature.

Reaction: Synthesis of this compound

Materials:

-

trans-4-aminocyclohexanol

-

Acetonitrile

-

Cesium carbonate (Cs₂CO₃)

-

Benzyl bromide

-

Dichloromethane

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of trans-4-aminocyclohexanol (7.9 g, 52.3 mmol) in acetonitrile (150 mL) is prepared.

-

To this solution, cesium carbonate (51.4 g, 158 mmol) is added.

-

Benzyl bromide (12.7 mL, 106 mmol) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for 2 days.

-

Following the reaction period, the crude mixture is filtered, and the collected solid is washed with additional acetonitrile (100 mL).

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is dissolved in dichloromethane (100 mL) and washed with water (3 x 50 mL).

-

The organic extract is dried over magnesium sulfate, filtered, and then concentrated under reduced pressure to yield this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Based on available literature, there is limited public information regarding the specific biological activities or associated signaling pathways for this compound. Research has been published on structurally similar compounds, such as Ambroxol (trans-4-(2-Amino-3,5-dibromobenzylamino)cyclohexanol), which is known for its mucolytic properties. However, the direct biological role of this compound is not well-documented in publicly accessible scientific databases. This suggests the compound may primarily serve as a chemical intermediate in the synthesis of other molecules. Further research is required to elucidate any potential pharmacological effects or mechanisms of action.

References

Spectroscopic data of "trans-4-(Dibenzylamino)cyclohexanol" (NMR, IR, MS)

Reviewing Spectroscopic Data

I've been sifting through spectroscopic data related to trans-4-(Dibenzylamino)cyclohexanol, and while NMR, IR, and mass spec are frequently referenced, direct spectral data itself is proving elusive. My search is now focusing on related compounds and their spectroscopic features to see if any transferable insights might be gleaned.

Expanding Data Acquisition

I'm now delving into the articles referencing the compound and its derivatives, hoping to uncover the missing spectral data. The search is progressing, though direct hits remain sparse. I've noted a need to focus on experimental sections. My goal is to extract the details for representing the data flow requested, not just finding the raw data.

Gathering Spectral Data

I'm still searching for concrete spectroscopic data for "this compound." While the initial searches didn't turn up the specific NMR, IR, or MS results I was hoping for, they did offer valuable insight into common experimental techniques. This is a good starting point, but I need to focus on finding those specific spectral fingerprints. I'll need to explore different databases and keywords.

Pinpointing Data Sources

My hunt continues, focusing on identifying the exact publication with the target compound's spectroscopic data. The initial broader search yielded useful context, but now I'm shifting to target specific papers detailing synthesis and characterization of "this compound." I've got a grasp on the common methods. I'm also preparing to develop a Graphviz visualization for the spectroscopic workflow once I find the data.

An In-depth Technical Guide to the Solubility of trans-4-(Dibenzylamino)cyclohexanol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-(Dibenzylamino)cyclohexanol (CAS No. 149506-81-0) is a chemical compound with potential applications in pharmaceutical research and development.[1] Understanding its solubility in a range of organic solvents is a fundamental prerequisite for its use in synthesis, purification, formulation, and various analytical procedures. Solubility data informs solvent selection for reaction media, crystallization, extraction, and chromatographic separations. This document outlines the standard experimental protocols for determining the solubility of a solid organic compound like this compound.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring a polar hydroxyl group and a basic amino group, alongside non-polar dibenzyl and cyclohexyl moieties, suggests a nuanced solubility profile. Hydrogen bonding, dipole-dipole interactions, and van der Waals forces will all play a significant role in its interaction with different solvents.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of an organic compound. The choice of method often depends on the required accuracy, the amount of substance available, and the available equipment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can quickly classify the compound's solubility in various solvents.

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as:

This can be extended to test solubility in aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to understand the impact of the compound's basic amino group on its solubility.[2][4]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining quantitative solubility.[5]

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as:

-

Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute in the saturated solution.

-

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Data Presentation

The quantitative solubility data obtained should be systematically organized for clarity and comparative analysis. The following table template is recommended for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Methanol | 25 | HPLC | |||

| Ethanol | 25 | HPLC | |||

| Isopropanol | 25 | HPLC | |||

| Acetone | 25 | HPLC | |||

| Ethyl Acetate | 25 | HPLC | |||

| Dichloromethane | 25 | HPLC | |||

| Chloroform | 25 | HPLC | |||

| Toluene | 25 | HPLC | |||

| Hexane | 25 | HPLC | |||

| Acetonitrile | 25 | HPLC | |||

| Tetrahydrofuran (THF) | 25 | HPLC | |||

| Dimethylformamide (DMF) | 25 | HPLC | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides researchers with the necessary protocols to generate this essential information. A systematic approach, beginning with qualitative assessments and progressing to quantitative determinations using methods like the shake-flask technique, will yield reliable and reproducible data. The resulting solubility profile will be invaluable for the effective utilization of this compound in research and development, particularly in the pharmaceutical sciences.

References

The Versatile Building Block: A Technical Guide to trans-4-(Dibenzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. trans-4-(Dibenzylamino)cyclohexanol has emerged as a valuable scaffold, offering a unique combination of a rigid cyclohexane core, a protected secondary amine, and a reactive hydroxyl group. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and its application as a pivotal intermediate in the development of novel chemical entities, with a particular focus on its relevance to active pharmaceutical ingredients (APIs).

Physicochemical Properties

The dibenzylamino moiety provides steric bulk and lipophilicity, while the hydroxyl group offers a handle for further chemical transformations. The trans-stereochemistry of the substituents on the cyclohexane ring imparts a well-defined three-dimensional structure.

| Property | Value | Reference |

| CAS Number | 149506-81-0 | [Vendor Information] |

| Molecular Formula | C20H25NO | [Vendor Information] |

| Molecular Weight | 295.42 g/mol | [Vendor Information] |

| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | [Vendor Information] |

| Melting Point | Not available | |

| Storage | Sealed in dry, Room Temperature | [Vendor Information] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N,N-dibenzylation of the commercially available trans-4-aminocyclohexanol. This reaction proceeds via a nucleophilic substitution, where the primary amine displaces the bromide from two equivalents of benzyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

trans-4-Aminocyclohexanol

-

Benzyl bromide

-

Cesium carbonate (Cs2CO3)

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (MgSO4)

-

Water

Procedure:

-

To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).

-

To this suspension, add benzyl bromide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the crude reaction mixture and wash the solid residue with additional acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and wash with water (3 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and confirmation of this compound. The trans-diaxial or diequatorial relationship of the amino and hydroxyl groups leads to characteristic chemical shifts and coupling constants.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (Benzyl) | 7.20-7.40 | m | - |

| -CH₂- (Benzyl) | 3.55 | s | - |

| -CH-OH | 3.50-3.65 | m | - |

| -CH-N | 2.50-2.65 | m | - |

| Cyclohexane H | 1.00-2.20 | m | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Ar-C (Quaternary, Benzyl) | ~140 |

| Ar-C H (Benzyl) | ~129, ~128, ~127 |

| -C H-OH | ~70 |

| -C H-N | ~60 |

| -C H₂- (Benzyl) | ~58 |

| Cyclohexane C H₂ | 25-35 |

Application as a Synthetic Building Block

The utility of this compound as a synthetic building block lies in the orthogonal reactivity of its functional groups. The hydroxyl group can be readily oxidized to a ketone or converted to a leaving group for substitution reactions. The dibenzylamino group serves as a protected secondary amine, which can be deprotected via catalytic hydrogenation to reveal the free amine for subsequent functionalization.

A prime example of the utility of the core trans-4-aminocyclohexanol scaffold is in the synthesis of the mucolytic agent Ambroxol.[1] While Ambroxol itself is not directly synthesized from this compound, the synthetic strategies employed highlight the potential of this building block for creating analogues and other complex molecules.

Experimental Workflow: General Scheme for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound, showcasing its potential in multi-step synthesis.

Caption: General derivatization pathways for this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined stereochemistry and orthogonally protected functional groups provide a robust platform for the construction of complex molecules, particularly in the realm of drug discovery and development. The synthetic and derivatization pathways outlined in this guide offer a foundation for researchers to explore the full potential of this important intermediate. Further investigation into its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its applications in the creation of innovative chemical entities.

References

Potential Biological Activity of trans-4-(Dibenzylamino)cyclohexanol: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Context and Potential Targets

trans-4-(Dibenzylamino)cyclohexanol belongs to the class of substituted aminocyclohexanols. This structural motif is a key pharmacophore in a class of molecules known as vesamicol analogs. Vesamicol is a potent and well-characterized inhibitor of the vesicular acetylcholine transporter (VAChT). The primary function of VAChT is to transport newly synthesized acetylcholine from the cytoplasm into synaptic vesicles, a critical step in cholinergic neurotransmission.[1]

Given the structural resemblance, it is hypothesized that this compound may exhibit affinity for VAChT and potentially other related receptors, such as sigma (σ₁) and sigma (σ₂) receptors, which are common off-target binding sites for many vesamicol analogs.[1] A reduction in VAChT density is a known hallmark of certain neurodegenerative diseases, including Alzheimer's disease, making VAChT a significant target for diagnostic imaging agents and therapeutic intervention.[1]

Potential Biological Targets and Signaling Pathways

The primary hypothesized biological target for compounds structurally related to this compound is the vesicular acetylcholine transporter (VAChT) .

Vesicular Acetylcholine Transporter (VAChT)

VAChT is a transmembrane protein located on synaptic vesicles in cholinergic neurons. Its inhibition prevents the loading of acetylcholine into these vesicles, thereby blocking its subsequent release into the synaptic cleft and inhibiting cholinergic neurotransmission.

Caption: Inhibition of VAChT by a vesamicol analog, preventing acetylcholine uptake into synaptic vesicles.

Sigma (σ) Receptors

Many vesamicol analogs also exhibit significant binding affinity for σ₁ and σ₂ receptors.[1] These receptors are involved in a variety of cellular functions, and their modulation can lead to various physiological effects. High affinity for sigma receptors is often considered an undesirable off-target effect for selective VAChT ligands.[1]

Quantitative Data for Structurally Related Compounds

While no direct binding data exists for this compound, the following table summarizes the in vitro binding affinities of vesamicol and some of its key analogs for VAChT, σ₁, and σ₂ receptors. This data provides a benchmark for the potential affinity of novel derivatives.

| Compound | VAChT Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

| Vesamicol | 1.3 - 5.4 | 2.3 - 15 | 100 - 500 |

| Benzovesamicol | 0.05 - 1.32 | 1.8 - 10 | 50 - 200 |

| (-)-Vesamicol | 1.9 | 3.6 | 180 |

| (+)-Vesamicol | 52 | 2.9 | 160 |

Data compiled from multiple sources, ranges indicate variability in experimental conditions.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the vesicular acetylcholine transporter (VAChT).

Radioligand Binding Assay for VAChT

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for VAChT using a known radiolabeled ligand, such as [³H]vesamicol.

Materials:

-

Rat brain striatal membranes (source of VAChT)

-

[³H]vesamicol (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled vesamicol)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in binding buffer to a specific protein concentration.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]vesamicol (typically at or below its Kₔ), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total binding is measured in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled vesamicol.

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay to determine VAChT affinity.

Synthetic Considerations and Future Directions

This compound can be synthesized from trans-4-aminocyclohexanol through reductive amination with benzaldehyde or direct N-alkylation with benzyl bromide. This compound could serve as a key intermediate for the synthesis of more complex vesamicol analogs. For instance, the hydroxyl group can be further functionalized to introduce various substituents, potentially modulating the compound's affinity and selectivity for VAChT and sigma receptors.

Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives. Initial screening should include binding assays for VAChT, σ₁, and σ₂ receptors to establish a baseline structure-activity relationship. Subsequent studies could explore its functional effects on acetylcholine release in neuronal preparations and its potential as a neuroimaging agent or therapeutic lead.

Caption: Conceptual synthetic pathway and evaluation process for novel vesamicol analogs.

References

The Pivotal Role of trans-4-(Dibenzylamino)cyclohexanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore diverse chemical scaffolds. Among these, the cyclohexanol framework has emerged as a valuable structural motif. Its inherent three-dimensionality allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This technical guide focuses on trans-4-(Dibenzylamino)cyclohexanol , a key building block and versatile scaffold in drug discovery. We will delve into its synthesis, chemical properties, and, most importantly, its role as a precursor and structural template for a range of medicinally active compounds. This document aims to provide an in-depth resource for researchers leveraging this scaffold in their drug development programs.

The trans-4-aminocyclohexanol moiety is a bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its rigid cyclohexane framework and the stereospecific orientation of its amino and hydroxyl groups are pivotal in defining the three-dimensional structure and, consequently, the biological activity of target drug molecules.[1] The most stable conformation of trans-4-aminocyclohexanol is the chair form, where both the amino and hydroxyl substituents occupy equatorial positions to minimize steric hindrance.[2]

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the N-alkylation of its precursor, trans-4-aminocyclohexanol. This precursor is an important intermediate in the synthesis of various pharmaceuticals, including the mucolytic agent Ambroxol.[3][4][5]

General Synthesis of this compound

A common synthetic route involves the reaction of trans-4-aminocyclohexanol with benzyl bromide in the presence of a base.

Experimental Protocol: Synthesis of this compound [6]

-

Materials:

-

trans-4-aminocyclohexanol

-

Benzyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).

-

To this suspension, add benzyl bromide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the reaction mixture and wash the solid with additional acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel.

-

Role in Medicinal Chemistry: A Scaffold for 3D Diversity

The dibenzylamino-cyclohexanol scaffold is of significant interest in medicinal chemistry for its ability to introduce three-dimensional complexity into drug-like molecules. The rigid cyclohexane ring serves as a platform to orient the bulky dibenzylamino group and the hydroxyl functionality in a defined trans-diaxial or diequatorial conformation, influencing the overall shape and polarity of the molecule.[2] This has implications for target binding, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

While direct quantitative biological data for this compound is not extensively reported in publicly available literature, its derivatives have shown promise in various therapeutic areas.

1. Anticancer Activity:

Derivatives of 2,6-dibenzylamino-3,5-dicyanopyridines have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[7] Some of these compounds demonstrated significant growth inhibition.[7] Although the core is a pyridine, the dibenzylamino moiety is a key feature contributing to the observed activity.

2. Analgesic Activity:

The 4-amino-4-arylcyclohexanone scaffold, a close structural relative, has been investigated for its analgesic properties.[8] Structure-activity relationship (SAR) studies revealed that modifications to the aryl ring significantly impact analgesic potency.[8]

3. Ambroxol and its Metabolites:

trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol, commonly known as Ambroxol, is a widely used mucolytic agent.[3] It is a derivative of the trans-4-aminocyclohexanol core. Clinico-pharmacological studies have been conducted on its metabolites, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.[9]

Quantitative Data of Selected Derivatives

The following table summarizes representative quantitative data for derivatives of the aminocyclohexanol scaffold to illustrate its potential in generating potent bioactive molecules.

| Compound/Derivative | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| 2,6-Dibenzylamino-3,5-dicyanopyridine derivative | Human Breast Cancer Cell Line (MCF-7) | 2 µM | [7] |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivative (Compound 17) | Gram-positive bacteria | 0.0005-0.032 µg/mL | [10] |

| trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid (14e) | Very Late Antigen-4 (VLA-4) | 5.4 nM | [11] |

| Dihydropyrimidinone derivative (Compound 19) | mTOR | 0.64 µM | [12] |

| Dihydropyrimidinone derivative (Compound 19) | VEGFR-2 | 1.97 µM | [12] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assays relevant to the potential biological activities of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO, final DMSO concentration <0.5%) and incubate for 48-72 hours.

-

Remove the treatment medium and add MTT solution to each well. Incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

GPCR Binding Assay (Radioligand Displacement)

This assay measures the ability of a compound to displace a known radiolabeled ligand from a G-protein coupled receptor.

-

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand specific for the target GPCR

-

Test compound

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound.

-

Incubate the mixture at room temperature for a defined period to reach equilibrium.

-

Filter the contents of the plate through the filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Potential Signaling Pathways

Based on the activities of its derivatives, this compound could potentially modulate various signaling pathways. The diagrams below illustrate some of these hypothetical interactions.

Caption: Potential modulation of GPCR and ion channel signaling pathways.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a unique platform for the development of novel therapeutic agents. While direct biological data on the parent molecule is limited, the diverse activities of its derivatives in areas such as oncology and pain management underscore the potential of this chemical class. The synthetic accessibility and the ability to readily introduce structural modifications make this compound an attractive starting point for future drug discovery endeavors. This guide provides a foundational understanding for researchers looking to exploit the properties of this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 3. EP0240907A2 - Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Google Patents [patents.google.com]

- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 6. Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Clinico-Pharmacological Study on trans-4- (2-Amino-3, 5 dibrornobenzylamino) cyclohexanol hydrochloride | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4-(Dibenzylamino)cyclohexanol: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Dibenzylamino)cyclohexanol is a disubstituted cyclohexanol derivative characterized by a dibenzylamino group and a hydroxyl group in a trans configuration on the cyclohexane ring. While not a widely studied compound in its own right, it serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, and its physicochemical properties, with a focus on presenting detailed experimental protocols and structured data for researchers.

Discovery and History

The precise historical record of the initial discovery and synthesis of this compound is not well-documented in readily available scientific literature. Its emergence is closely linked to the broader exploration of aminocyclohexanol derivatives as versatile building blocks in organic chemistry. The parent compound, trans-4-aminocyclohexanol, is a well-known and crucial intermediate in the industrial synthesis of the mucolytic drug Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol).[1][2] The dibenzylated form, this compound, appears in more contemporary literature, such as a 2016 publication by Jones et al., where it is utilized as a precursor in the synthesis of more complex aminocyclohexanol isomers. This suggests that while its initial synthesis may have occurred earlier, its documented utility has been more recent, primarily as a protected or derivatized form of trans-4-aminocyclohexanol for specific synthetic transformations.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149506-81-0 | [3] |

| Molecular Formula | C₂₀H₂₅NO | [2] |

| Molecular Weight | 295.42 g/mol | [2] |

| Appearance | Solid | [4] |

| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | [2] |

| IUPAC Name | (1r,4r)-4-(dibenzylamino)cyclohexan-1-ol | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of trans-4-aminocyclohexanol with benzyl bromide. A detailed experimental protocol, adapted from the work of Jones et al. (2016), is provided below.[4]

Experimental Protocol: Synthesis of trans-4-(Dibenzylamino)cyclohexan-1-ol

Materials:

-

trans-4-aminocyclohexanol

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN)

-

Benzyl bromide (BnBr)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of trans-4-aminocyclohexanol (1.0 equivalent) in acetonitrile, add cesium carbonate (3.0 equivalents).

-

To this suspension, add benzyl bromide (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the crude reaction mixture and wash the solid with additional acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water (3 x volume of organic layer).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-4-(Dibenzylamino)cyclohexan-1-ol.

Synthesis Workflow

The synthesis of this compound from its precursor trans-4-aminocyclohexanol can be visualized as a straightforward two-step process involving the dibenzylation of the primary amine.

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. The data reported by Jones et al. (2016) is summarized in Table 2.[4]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δH (400 MHz, CDCl₃) 7.36 – 7.20 (10H, m), 3.65 (2H, s), 3.59 (1H, tt, J = 10.8, 4.3 Hz), 2.31 (1H, tt, J = 11.5, 3.5 Hz), 2.04 – 1.95 (2H, m), 1.88 – 1.78 (2H, m), 1.34 – 1.15 (4H, m). |

| ¹³C NMR | δC (101 MHz, CDCl₃) 140.2, 128.9, 128.2, 126.8, 70.8, 60.1, 54.1, 32.5, 29.8. |

| HRMS (ESI) | C₂₀H₂₅NO [M+H]⁺, Found: 296.2009, Requires: 296.2014. |

Biological Activity and Signaling Pathways

Currently, there is a lack of published research specifically detailing the biological activity or associated signaling pathways of this compound. Its primary role in the scientific literature to date has been as a synthetic intermediate. Further research would be required to elucidate any potential pharmacological effects of this compound.

Conclusion

This compound is a synthetically accessible derivative of trans-4-aminocyclohexanol. While its discovery and early history are not clearly defined, its modern utility as a chemical intermediate is established. This guide has provided a detailed overview of its synthesis and characterization, presenting key data in a structured format to aid researchers in their synthetic endeavors. Future investigations may yet uncover specific biological activities for this compound, expanding its relevance beyond its current role as a building block in organic synthesis.

References

An In-depth Technical Guide to trans-4-(Dibenzylamino)cyclohexanol Derivatives and Analogues as Sigma Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(dibenzylamino)cyclohexanol and its derivatives as potent modulators of sigma (σ) receptors, with a particular focus on the sigma-1 (σ₁) subtype. These compounds represent a promising scaffold in the development of therapeutics for a range of central nervous system (CNS) disorders, including neurodegenerative diseases and neuropathic pain. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols for their evaluation. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and drug discovery process.

Introduction

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] Upon activation by ligands or cellular stress, the σ₁ receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to various cellular compartments to modulate the activity of a range of client proteins, including ion channels and G-protein coupled receptors.[1][3] This modulation of cellular signaling pathways, particularly calcium homeostasis and the unfolded protein response, positions the σ₁ receptor as a critical target for therapeutic intervention in numerous pathologies.[3][4]

The this compound scaffold has emerged as a valuable pharmacophore for the development of high-affinity σ₁ receptor ligands. The dibenzylamino moiety provides crucial hydrophobic interactions within the receptor's binding pocket, while the cyclohexanol ring offers a rigid core for orienting these and other functional groups. This guide explores the chemical space around this core structure, presenting quantitative data on the binding affinities of various analogues and detailing the methodologies for their synthesis and characterization.

Synthesis of this compound and Analogues

The synthesis of this compound and its derivatives is typically achieved through reductive amination of 4-hydroxycyclohexanone or by N-alkylation of trans-4-aminocyclohexanol. The latter is a common starting material and can be synthesized from p-aminophenol.

General Synthesis of this compound

A common synthetic route involves the direct N,N-dibenzylation of trans-4-aminocyclohexanol.

Experimental Protocol:

-

To a solution of trans-4-aminocyclohexanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.2 eq).

-

Benzyl bromide (2.2 eq) is then added dropwise to the stirring solution.

-

The reaction mixture is stirred at room temperature or heated to 60-80 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis of Analogues with Substituted Benzyl Groups

Analogues with substitutions on the benzyl rings can be synthesized by employing the corresponding substituted benzyl bromides in the N-alkylation step described above. Variations in the amine substituent can also be achieved by sequential N-alkylation with different alkyl or benzyl halides.

Structure-Activity Relationship (SAR) Studies

The affinity of this compound derivatives for sigma receptors is highly dependent on the nature of the substituents on the nitrogen atom and the cyclohexyl ring. The following tables summarize the quantitative binding data for a selection of analogues, highlighting key SAR trends.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of Selected N,N-Disubstituted-4-aminocyclohexanol Analogues and Related Compounds

| Compound | R¹ | R² | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| 1 | Benzyl | Benzyl | 13.0[1] | 102[1] | 7.8 |

| 2 | Benzyl | Phenethyl | 2.7[1] | 27[1] | 10.0 |

| 3 | Phenethyl | Phenethyl | 3.5[1] | - | - |

| 4 | Benzyl | 3-Phenylpropyl | 10.0[1] | 165[1] | 16.5 |

| 5 | H | 2-(3,4-Dichlorophenyl)ethyl | 2.0 (cis isomer)[5] | - | - |

| 6 | Methyl | 2-(3,4-Dichlorophenyl)ethyl | 1.3 (cis, 1S,2R)[5] | - | - |

| 7 | Benzyl | 4-Methoxybenzyl | 2.7[6] | 102.6[6] | 38 |

| 8 | Benzyl | 4-(2-Fluoroethoxy)benzyl | 2.6[6] | 486.2[6] | 187 |

Note: Data for compounds 1-4 are from a study on diazaspirononane derivatives with similar N-substitutions, providing valuable SAR insights.[1] Compounds 5 and 6 are cis-isomers of N-substituted-2-(1-pyrrolidinyl)cyclohexylamines, demonstrating the impact of the cyclohexylamine core.[5] Compounds 7 and 8 are N,N'-disubstituted piperazines, included to show the effect of similar N-substituents on a different heterocyclic core.[6]

Key SAR Observations:

-

The nature of the N-substituents plays a crucial role in determining both affinity and selectivity.

-

Elongating one of the benzyl groups to a phenethyl group (Compound 2 vs. 1) can increase σ₁ affinity.[1]

-

Further modifications to the length of the alkyl chain can modulate affinity and selectivity (Compound 4).[1]

-

The stereochemistry of the cyclohexyl ring is critical, with different isomers exhibiting distinct binding profiles.[5]

-

Substitutions on the aromatic rings of the benzyl groups significantly impact binding, with electron-donating groups like methoxy and fluoroethoxy being well-tolerated and in some cases enhancing affinity and selectivity (Compounds 7 and 8).[6]

Experimental Protocols for Receptor Binding Assays

The determination of binding affinities for novel ligands at sigma receptors is typically performed using radioligand binding assays.

Sigma-1 Receptor Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the σ₁ receptor.

Materials:

-

Membrane preparations from guinea pig brain or cells expressing human σ₁ receptors (e.g., HEK-293 cells).[7]

-

Radioligand: --INVALID-LINK---pentazocine.[7]

-

Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.[7]

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.[1]

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kₑ), and either the test compound, buffer (for total binding), or excess unlabeled haloperidol (for non-specific binding).

-

Incubate the plate at 37°C for 120 minutes.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Sigma-2 Receptor Binding Assay

The protocol for the σ₂ receptor binding assay is similar to that for the σ₁ receptor, with the following key differences:

-

Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).[1]

-

Masking Agent: To prevent the binding of [³H]DTG to σ₁ receptors, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included in the assay mixture.[1]

-

Non-specific binding control: Unlabeled DTG.[1]

Signaling Pathways and Visualizations

This compound derivatives primarily exert their effects through the modulation of the σ₁ receptor signaling cascade. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Sigma-1 Receptor Activation and Downstream Signaling

Caption: Sigma-1 receptor activation pathway.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and biological evaluation.

Logical Relationship for SAR Analysis

Caption: Logic of structure-activity relationship analysis.

Conclusion

Derivatives of this compound represent a versatile and potent class of sigma receptor modulators. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the N-substituents and the cyclohexyl core can significantly influence binding affinity and selectivity for the σ₁ and σ₂ receptor subtypes. The detailed synthetic and analytical protocols provided herein offer a robust framework for the design, synthesis, and evaluation of novel analogues. The continued exploration of this chemical space holds significant promise for the development of innovative therapeutics targeting a range of CNS disorders where sigma receptor modulation is implicated. Future work should focus on elucidating the precise downstream signaling consequences of receptor engagement by these specific ligands to better understand their functional effects as agonists or antagonists.

References

- 1. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel σ1 antagonists designed for tumor therapy: Structure - activity relationships of aminoethyl substituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformation of trans-4-(Dibenzylamino)cyclohexanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical examination of the conformational preferences of trans-4-(Dibenzylamino)cyclohexanol. While direct experimental studies on this specific molecule are not extensively available in peer-reviewed literature, its conformational behavior can be reliably predicted based on well-established principles of cyclohexane stereochemistry and data from analogous compounds. This document synthesizes existing knowledge to present a comprehensive analysis of the molecule's likely three-dimensional structure, offering insights valuable for molecular modeling, drug design, and further experimental investigation.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For molecules incorporating a cyclohexane ring, such as this compound, the specific chair conformation adopted dictates the spatial orientation of its functional groups. This, in turn, governs its interactions with biological targets like enzymes and receptors. An accurate understanding of the preferred conformation is therefore a cornerstone of rational drug design and development, enabling the prediction of binding affinities and the design of more potent and selective therapeutic agents.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar and predominantly adopts a "chair" conformation, which minimizes both angle strain (by maintaining tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds). A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring flipping, a cyclohexane chair can interconvert into an alternative chair conformation, in which all axial substituents become equatorial, and vice versa.

For monosubstituted cyclohexanes, the conformation where the substituent occupies an equatorial position is generally more stable. This preference is attributed to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are unfavorable interactions between an axial substituent and the axial hydrogens on the same side of the ring.

Predicted Conformation of this compound

In trans-1,4-disubstituted cyclohexanes, the two substituents are on opposite sides of the ring. This stereochemical arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

For this compound, the two substituents are the hydroxyl (-OH) group and the dibenzylamino (-N(CH₂Ph)₂) group. Based on fundamental principles of conformational analysis, the diequatorial conformation is overwhelmingly favored .

The rationale for this strong preference is the minimization of steric hindrance. The dibenzylamino group, with its two bulky benzyl substituents, is significantly larger than the hydroxyl group. Placing the dibenzylamino group in an axial position would introduce severe 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. Similarly, an axial hydroxyl group would also experience 1,3-diaxial strain. The diequatorial conformation effectively eliminates these unfavorable steric clashes, resulting in a much lower energy and therefore more stable structure.

The conformational equilibrium can be visualized as follows:

Caption: Conformational equilibrium of this compound.

Quantitative Estimation of Conformational Preference: A-Values

The energetic preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -OH (Hydroxyl) | ~0.9 |

| -NH₂ (Amino) | ~1.4 |

| -N(CH₃)₂ (Dimethylamino) | ~2.1 |

| -CH₂Ph (Benzyl) | ~1.8 |

The dibenzylamino group is expected to have a significantly larger A-value than the dimethylamino and benzyl groups due to the increased steric bulk of the two benzyl rings. Consequently, the energetic penalty for placing the dibenzylamino group in an axial position would be substantial.

For a trans-1,4-disubstituted cyclohexane, the overall energy difference between the diequatorial and diaxial conformers is approximately the sum of the A-values of the two substituents. Therefore, for this compound, the diequatorial conformer is predicted to be more stable than the diaxial conformer by a considerable margin, likely exceeding 5 kcal/mol. This large energy difference implies that at equilibrium, the population of the diaxial conformer is negligible.

Proposed Experimental and Computational Protocols

To empirically validate the predicted conformation of this compound, a combination of experimental and computational techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The magnitude of the coupling constant (J-value) between vicinal protons in a cyclohexane ring is dependent on the dihedral angle between them, as described by the Karplus equation. Axial-axial couplings typically have large J-values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings have smaller J-values (2-5 Hz).

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

-

Analysis: Analyze the multiplicity and coupling constants of the proton at C1 (attached to the hydroxyl group) and the proton at C4 (attached to the dibenzylamino group). A large trans-diaxial coupling constant for these protons would confirm the diequatorial arrangement of the substituents.

X-ray Crystallography

Principle: X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystallization: Grow single crystals of this compound from a suitable solvent system.

-

Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and dihedral angles.

Computational Chemistry

Principle: Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), can be used to calculate the relative energies of different conformers and predict their geometries.

Workflow:

Caption: A typical computational workflow for conformational analysis.

Protocol:

-

Initial Structure Generation: Build the 3D structures of both the diequatorial and diaxial conformers of this compound.

-

Geometry Optimization: Perform geometry optimization for both conformers using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stability.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

Conclusion

The conformational analysis of this compound, based on established stereochemical principles and data from analogous molecules, strongly indicates a pronounced preference for the diequatorial chair conformation. The significant steric bulk of the dibenzylamino group is the primary determinant of this preference, effectively locking the cyclohexane ring into this low-energy state. For professionals in drug discovery and medicinal chemistry, this diequatorial conformation should be considered the bioactive conformation in molecular modeling and structure-activity relationship studies. The experimental and computational protocols outlined in this guide provide a clear roadmap for the empirical validation of this theoretical model.

Navigating the Unseen Risks: A Technical Safety and Handling Guide for trans-4-(Dibenzylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is trans-4-(Dibenzylamino)cyclohexanol, a compound with potential applications in medicinal chemistry. As with any new substance, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the known and inferred safety and handling precautions for this compound, drawing upon available data for the compound and its structural analogues.

Section 1: Hazard Identification and Classification

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from chemical suppliers and analysis of its constituent parts—cyclohexanol and dibenzylamine—allow for a robust hazard assessment. The compound is classified as harmful and an irritant, with specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications outlined below.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

These classifications are supported by the known hazards of its structural precursors. Dibenzylamine is recognized as being harmful if swallowed and capable of causing severe skin burns and eye damage.[2][3][4][5] Cyclohexanol is also known to be harmful if swallowed, in contact with skin, or inhaled, and it is a skin and eye irritant.[6][7][8][9]

Summary of Toxicological Data

| Compound | Acute Oral Toxicity | Dermal Toxicity | Inhalation Toxicity | Skin Irritation/Corrosion | Eye Irritation |

| This compound | Harmful if swallowed (H302)[1] | - | May cause respiratory irritation (H335)[1] | Causes skin irritation (H315)[1] | Causes serious eye irritation (H319)[1] |